molecular formula C5H12ClNS B6282361 (pyrrolidin-2-yl)methanethiol hydrochloride CAS No. 2309448-67-5

(pyrrolidin-2-yl)methanethiol hydrochloride

Cat. No.: B6282361
CAS No.: 2309448-67-5
M. Wt: 153.7
InChI Key:
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Description

(pyrrolidin-2-yl)methanethiol hydrochloride is a chemical compound with the molecular formula C5H11NS·HCl. It is a derivative of pyrrolidine, a five-membered nitrogen-containing heterocycle. This compound is often used in various chemical and pharmaceutical research applications due to its unique structural properties and reactivity.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (pyrrolidin-2-yl)methanethiol hydrochloride typically involves the reaction of pyrrolidine with methanethiol in the presence of hydrochloric acid. The reaction conditions often include:

    Temperature: Room temperature to moderate heating.

    Solvent: Common solvents include ethanol or methanol.

    Catalysts: Sometimes, catalysts like triethylamine are used to facilitate the reaction.

Industrial Production Methods

Industrial production methods for this compound are similar to laboratory synthesis but are scaled up to accommodate larger quantities. The process involves:

    Batch or continuous flow reactors: To ensure consistent product quality.

    Purification steps: Including crystallization and filtration to obtain high-purity product.

Chemical Reactions Analysis

Types of Reactions

(pyrrolidin-2-yl)methanethiol hydrochloride undergoes various chemical reactions, including:

    Oxidation: It can be oxidized to form sulfoxides or sulfones.

    Reduction: Reduction reactions can convert it back to its thiol form.

    Substitution: It can participate in nucleophilic substitution reactions, where the thiol group is replaced by other functional groups.

Common Reagents and Conditions

    Oxidizing agents: Hydrogen peroxide or m-chloroperbenzoic acid for oxidation reactions.

    Reducing agents: Lithium aluminum hydride or sodium borohydride for reduction reactions.

    Solvents: Common solvents include dichloromethane, acetonitrile, and water.

Major Products

    Sulfoxides and sulfones: From oxidation reactions.

    Substituted pyrrolidines: From nucleophilic substitution reactions.

Scientific Research Applications

Chemistry

In chemistry, (pyrrolidin-2-yl)methanethiol hydrochloride is used as a building block for the synthesis of more complex molecules. Its reactivity makes it a valuable intermediate in organic synthesis.

Biology

In biological research, this compound is used to study enzyme mechanisms and protein interactions. Its thiol group can form disulfide bonds, which are crucial in protein structure and function.

Medicine

In medicinal chemistry, this compound is explored for its potential therapeutic properties. It serves as a precursor for the synthesis of drugs targeting various diseases.

Industry

In the industrial sector, this compound is used in the production of specialty chemicals and materials. Its unique properties make it suitable for applications in polymer chemistry and material science.

Mechanism of Action

The mechanism of action of (pyrrolidin-2-yl)methanethiol hydrochloride involves its interaction with biological molecules through its thiol group. This group can form covalent bonds with cysteine residues in proteins, affecting their structure and function. The compound can also act as a reducing agent, influencing redox reactions in biological systems.

Comparison with Similar Compounds

Similar Compounds

    Pyrrolidine: The parent compound, which lacks the methanethiol group.

    Pyrrolidin-2-one: A lactam derivative of pyrrolidine.

    Pyrrolidine-2,5-dione: Another derivative with different functional groups.

Uniqueness

(pyrrolidin-2-yl)methanethiol hydrochloride is unique due to its thiol group, which imparts distinct reactivity and biological activity. This makes it more versatile in chemical synthesis and biological applications compared to its analogs.

Conclusion

This compound is a versatile compound with significant applications in chemistry, biology, medicine, and industry. Its unique structural features and reactivity make it a valuable tool for researchers and industrial chemists alike.

Properties

CAS No.

2309448-67-5

Molecular Formula

C5H12ClNS

Molecular Weight

153.7

Purity

95

Origin of Product

United States

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